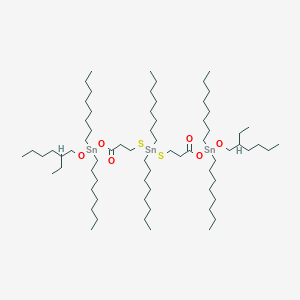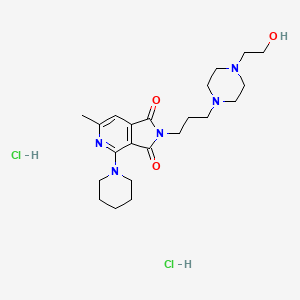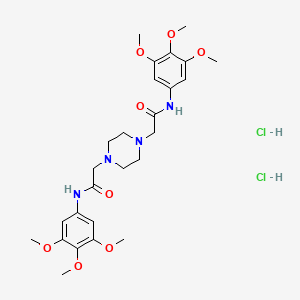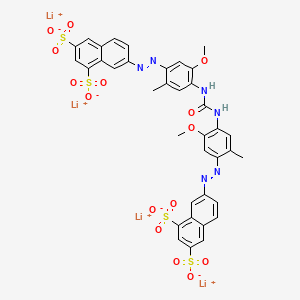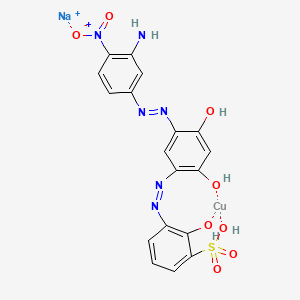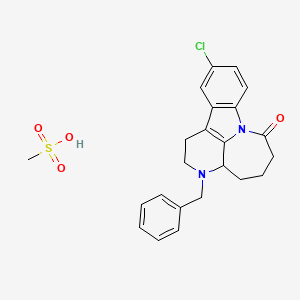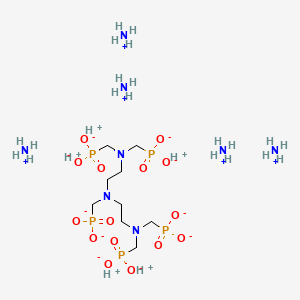
N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide is a chemical compound with a complex structure that includes chlorine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
The synthesis of N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide typically involves multiple steps. One common method includes the reaction of 5,7-dichloro-2,1-benzisothiazole with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide can be compared with other similar compounds, such as:
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide: This compound has a similar structure but with different substituents, leading to different chemical properties and applications.
N-ethyl-5,7-dimethoxy-2,1-benzisothiazol-3-amine: This compound has different functional groups, resulting in unique biological activities and uses.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications.
Properties
CAS No. |
67019-32-3 |
|---|---|
Molecular Formula |
C9H6Cl2N2OS |
Molecular Weight |
261.13 g/mol |
IUPAC Name |
N-(5,7-dichloro-2,1-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C9H6Cl2N2OS/c1-4(14)12-9-6-2-5(10)3-7(11)8(6)13-15-9/h2-3H,1H3,(H,12,14) |
InChI Key |
WYUCDVXYCQOKMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=C(C=C(C2=NS1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



